molecular formula C18H36O3 B14299803 Acetic acid;13-methylpentadec-11-en-1-ol CAS No. 120965-72-2

Acetic acid;13-methylpentadec-11-en-1-ol

Cat. No.: B14299803
CAS No.: 120965-72-2
M. Wt: 300.5 g/mol
InChI Key: VERXVMWBKXQWRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid;13-methylpentadec-11-en-1-ol is a chemical compound with the molecular formula C18H36O3. It is known for its unique structure, which includes a long carbon chain with a double bond and a hydroxyl group. This compound is used in various scientific and industrial applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;13-methylpentadec-11-en-1-ol can be achieved through several methods. One common approach involves the esterification of 13-methylpentadec-11-en-1-ol with acetic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation and crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;13-methylpentadec-11-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The double bond can be reduced to form a saturated compound.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the double bond.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of 13-methylpentadec-11-en-1-one or 13-methylpentadec-11-en-1-oic acid.

    Reduction: Formation of 13-methylpentadecan-1-ol.

    Substitution: Formation of 13-methylpentadec-11-en-1-chloride or 13-methylpentadec-11-en-1-amine.

Scientific Research Applications

Acetic acid;13-methylpentadec-11-en-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological signaling pathways.

    Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.

    Industry: Utilized in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of acetic acid;13-methylpentadec-11-en-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The double bond may also participate in chemical reactions, altering the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid;13-methylpentadec-11-en-1-ol: Known for its unique structure and properties.

    Acetic acid;tetradec-13-en-1-ol: Similar structure but with a shorter carbon chain.

    11-Pentadecen-1-ol, 13-methyl-, acetate: An isomer with different spatial arrangement.

Uniqueness

This compound stands out due to its specific combination of a long carbon chain, double bond, and hydroxyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

120965-72-2

Molecular Formula

C18H36O3

Molecular Weight

300.5 g/mol

IUPAC Name

acetic acid;13-methylpentadec-11-en-1-ol

InChI

InChI=1S/C16H32O.C2H4O2/c1-3-16(2)14-12-10-8-6-4-5-7-9-11-13-15-17;1-2(3)4/h12,14,16-17H,3-11,13,15H2,1-2H3;1H3,(H,3,4)

InChI Key

VERXVMWBKXQWRC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C=CCCCCCCCCCCO.CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.